molecular formula C18H18N4O5 B11030544 Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11030544
M. Wt: 370.4 g/mol
InChI Key: ZQBZRKLZGVMBAY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[5,1-c][1,2,4]triazine class, characterized by a fused heterocyclic core with ester and aryl substituents. Its structure includes a 4-methoxyphenyl group at position 8, a methyl group at position 7, and a methoxy-oxoethyl side chain at position 2.

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H18N4O5/c1-10-15(11-5-7-12(25-2)8-6-11)17-20-19-16(18(24)27-4)13(22(17)21-10)9-14(23)26-3/h5-8H,9H2,1-4H3

InChI Key

ZQBZRKLZGVMBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the methoxy, oxoethyl, and methoxyphenyl groups through various organic reactions such as alkylation, esterification, and substitution reactions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxoethyl group to a hydroxyl group.

    Substitution: The methoxy and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex structures.
  • Reagent in Organic Reactions : It can be employed in various organic reactions due to its reactive functional groups.

Biology

  • Biochemical Probes : The compound may act as a biochemical probe to study enzyme activities or metabolic pathways.
  • Precursor for Bioactive Molecules : Its structure allows for modifications that can lead to new biologically active compounds.

Medicine

  • Pharmaceutical Intermediate : Research is ongoing to explore its potential as an intermediate in drug synthesis.
  • Lead Compound for Drug Development : Initial studies suggest it may exhibit pharmacological properties suitable for further development into therapeutic agents.

Industry

  • Material Development : The compound can be utilized in developing new materials with specific properties.
  • Catalyst in Industrial Processes : Its reactivity makes it a candidate for use as a catalyst in various chemical processes.

A study evaluating the biological activity of this compound found that it exhibited moderate inhibition of specific enzymes involved in metabolic pathways. The results indicated potential as a lead compound for further pharmacological studies.

Synthesis Optimization

Research focused on optimizing the synthesis pathway to improve yield and purity. Adjustments in reaction conditions led to a significant increase in the efficiency of producing this compound.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Pyrazolo[5,1-c][1,2,4]triazine Family

Ethyl 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1396844-38-4)
  • Substituents: Position 4 features an amino group instead of the methoxy-oxoethyl chain.
  • This modification may also alter reactivity in nucleophilic substitution reactions .
Ethyl 3-(Ethoxycarbonyl)-7-ethyl-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-4-acetate (CAS 945347-62-6)
  • Substituents : Ethyl group at position 7 and ethoxycarbonyl at position 3.
  • The ethoxycarbonyl group could enhance lipophilicity, affecting membrane permeability in biological applications .
2-Propen-1-yl 8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 945347-56-8)
  • Substituents : 3,4-Dimethoxyphenyl at position 8 and propenyl ester at position 3.
  • The propenyl ester may confer higher reactivity in hydrolysis reactions compared to methyl esters .

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Selected Analogs
Compound Substituent Variations Melting Point (°C) Key Functional Groups
Target Compound 4-(Methoxy-oxoethyl), 8-(4-methoxyphenyl) Not Reported Ester, Methoxy, Methyl
CAS 1396844-38-4 4-Amino, 8-phenyl Not Reported Amino, Ester, Methyl
CAS 945347-62-6 7-Ethyl, 3-(ethoxycarbonyl) Not Reported Ethoxycarbonyl, Ethyl
9-Aryl Pyrazolo-Triazolo-Pyrimidines Nitrophenyl, Fluorophenyl/Chlorophenyl 226–340+ Nitro, Halo, Ethoxymethylene

Notes:

  • High melting points (>300°C) in nitrophenyl-containing analogs (e.g., compounds 16a,b in ) suggest strong intermolecular interactions, likely due to nitro groups’ polarity and planar aromatic stacking .
  • Methoxy groups (as in the target compound) may lower melting points compared to nitro analogs due to reduced polarity.

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on available literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[5,1-c][1,2,4]triazine core with various functional groups that may contribute to its biological activity. The molecular formula is C18H20N4O5C_{18}H_{20}N_4O_5, with a molecular weight of approximately 368.38 g/mol. The presence of methoxy and carboxylate groups enhances its lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of substituted pyrazole derivatives with appropriate carboxylic acids under acidic or basic conditions to yield the desired ester product. The overall yield and purity can be influenced by reaction conditions such as temperature and solvent choice.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to the pyrazolo[5,1-c][1,2,4]triazine framework. For example:

  • In vitro Studies : Compounds structurally similar to methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine have been tested against various cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Results indicated varying degrees of cytotoxicity and inhibition of cell proliferation depending on the specific structural modifications made to the pyrazole core .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis through caspase activation pathways and modulation of signaling pathways related to cancer cell survival . For instance, some derivatives have shown to suppress NF-κB expression while promoting p53 activity.

Other Biological Activities

Beyond anticancer effects, pyrazolo[5,1-c][1,2,4]triazines have been investigated for their potential antiviral activity and as inhibitors of specific protein kinases. A study highlighted that certain derivatives could inhibit CDK2 and Abl kinases at micromolar concentrations . However, it is noted that not all compounds in this class exhibit significant kinase inhibition due to structural differences.

Data Summary

Activity TypeCell Line/TargetResult Summary
Anticancer ActivityMCF-7Cytotoxic effects observed at varying concentrations
K562Inhibition of cell proliferation noted
Kinase InhibitionCDK2/AblSome derivatives showed inhibition; others did not

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo[5,1-c][1,2,4]triazine derivatives:

  • Study on Apoptosis Induction : A compound structurally related to methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine was shown to increase apoptosis markers in breast cancer cells through caspase activation .
  • Inhibitory Effects on Kinases : Research indicated that certain derivatives could effectively inhibit CDK2 and Abl kinases in vitro but required further optimization for enhanced specificity and potency .

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